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Compound of Interest

Compound Name: 2,7-Dimethylanthraquinone

CAS No.: 3286-01-9

Cat. No.: B015466

Get Quote

An In-Depth Technical Guide to 2,7-Dimethylanthraquinone: Structure, Synthesis, and

Applications

This guide provides a comprehensive technical overview of 2,7-Dimethylanthraquinone
(C₁₆H₁₂O₂), a key aromatic ketone. Designed for researchers, medicinal chemists, and

professionals in drug development, this document delves into the molecule's structural

characteristics, spectroscopic signature, synthesis protocols, and its emerging role in

biochemical research.

Introduction and Core Molecular Features
2,7-Dimethylanthraquinone is a symmetrically substituted derivative of anthraquinone, a

tricyclic aromatic dione that forms the structural core for a vast array of natural products and

synthetic compounds.[1] The parent anthraquinone scaffold is renowned for its chemical

stability and its presence in molecules with significant biological activity, including anticancer

and anti-inflammatory agents.[2][3] The addition of methyl groups at the 2 and 7 positions

imparts specific steric and electronic properties that influence its solubility, reactivity, and
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interaction with biological targets. With the molecular formula C₁₆H₁₂O₂, this compound serves

as a valuable intermediate in organic synthesis and a target for biological screening.[4][5]

Molecular Structure and Physicochemical
Properties
The formal IUPAC name for this compound is 2,7-dimethylanthracene-9,10-dione.[1] The

structure consists of a central quinone ring fused to two flanking benzene rings, with methyl

groups positioned para to the points of fusion. This C₂ symmetric arrangement simplifies its

spectroscopic profile and influences its crystalline packing.

Table 1: Physicochemical Properties of 2,7-Dimethylanthraquinone

Property Value Source(s)

Molecular Formula C₁₆H₁₂O₂ [1]

Molecular Weight 236.27 g/mol [1][4]

CAS Number 3286-01-9 [1][4]

Appearance Light yellow solid

Melting Point 284 - 286 °C

Purity
≥ 96% (typical commercial

grade)

XLogP3 4.3 [1]

Hydrogen Bond Donors 0 [1]

Hydrogen Bond Acceptors 2 (the carbonyl oxygens) [1]

Spectroscopic Characterization: An Expert's
Analysis
While this molecule is commercially available, fully assigned experimental spectra are not

consistently published in major databases. Therefore, this section provides an expert analysis
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of the expected spectroscopic features, which are critical for reaction monitoring and structural

confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecule's C₂ symmetry, the number of unique signals in both ¹H and ¹³C NMR

spectra is reduced, providing a clear diagnostic fingerprint.

¹H NMR Spectroscopy (Predicted): The proton spectrum is expected to be relatively simple

and highly informative.

δ ~2.5 ppm (s, 6H): A sharp singlet integrating to six protons, corresponding to the two

equivalent methyl groups (C2-CH₃ and C7-CH₃).

δ ~7.5-8.3 ppm (m, 6H): The aromatic region will contain signals for the six aromatic

protons. Due to symmetry, there are only three unique proton environments:

H4 & H5: These protons are ortho to a carbonyl group and will be the most deshielded.

They are expected to appear as a doublet.

H3 & H6: These protons are ortho to a methyl group. They are expected to appear as a

doublet of doublets or a multiplet.

H1 & H8: These protons are adjacent to the ring fusion and meta to the methyl group.

They are expected to appear as a singlet or a narrow doublet.

¹³C NMR Spectroscopy (Predicted): The molecule's symmetry results in only nine expected

signals in the proton-decoupled ¹³C NMR spectrum.

δ ~183 ppm: A signal for the two equivalent carbonyl carbons (C9, C10). These are

typically the most downfield signals.

δ ~125-145 ppm: Eight distinct signals for the aromatic carbons. This includes the two

methyl-substituted carbons, the four protonated carbons, and the two quaternary carbons

at the ring junctions.

δ ~22 ppm: A signal for the two equivalent methyl group carbons.
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Infrared (IR) Spectroscopy
The IR spectrum is dominated by the strong absorption of the carbonyl groups and the

characteristic vibrations of the aromatic system.

~1675 cm⁻¹ (strong): This intense, sharp peak is characteristic of the C=O stretching

vibration of the conjugated quinone system. Its position is a key indicator of the

anthraquinone core.

~1595 cm⁻¹ and ~1460 cm⁻¹ (medium): These absorptions arise from C=C stretching

vibrations within the aromatic rings.

~3050 cm⁻¹ (weak-medium): Aromatic C-H stretching vibrations.

~2920 cm⁻¹ (weak-medium): Aliphatic C-H stretching from the methyl groups.

Below 900 cm⁻¹: C-H out-of-plane bending vibrations that can give information about the

substitution pattern of the aromatic rings.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides a clear molecular ion peak and

characteristic fragmentation patterns useful for confirming the structure.

m/z 236 (M⁺·): The molecular ion peak, which is typically strong due to the stability of the

aromatic system. This confirms the molecular weight.[1]

m/z 208: A significant fragment corresponding to the loss of a carbonyl group (CO, 28 Da).[1]

m/z 165: A prominent peak resulting from the loss of both carbonyl groups and a methyl

radical, or a related rearrangement.[1]

Synthesis of 2,7-Dimethylanthraquinone
The most direct and industrially relevant synthesis is a two-step process involving a double

Friedel-Crafts reaction sequence. The overall strategy is to first perform an intermolecular

acylation, followed by an intramolecular acylation (cyclization).
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Phthalic Anhydride + p-Xylene

2-(2,5-Dimethylbenzoyl)benzoic Acid

 Step 1: Intermolecular
Friedel-Crafts Acylation 

Lewis Acid (e.g., AlCl₃)

2,7-Dimethylanthraquinone

 Step 2: Intramolecular
Friedel-Crafts Acylation

(Cyclization) 

Strong Protic Acid
(e.g., H₂SO₄, PPA)

Aqueous Workup &
Purification

Click to download full resolution via product page

Caption: Synthesis workflow for 2,7-Dimethylanthraquinone.

Experimental Protocol: Friedel-Crafts Synthesis
This protocol describes a robust laboratory-scale synthesis. It is a self-validating system where

successful formation of the intermediate in Step 1 is crucial for the cyclization in Step 2.

Step 1: Intermolecular Friedel-Crafts Acylation

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer,

reflux condenser, and an argon inlet, add anhydrous aluminum chloride (AlCl₃, 2.2

equivalents).
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Solvent and Reagent Addition: Add an excess of p-xylene, which serves as both the reactant

and the solvent. Cool the mixture in an ice bath.

Acylation: Slowly add phthalic anhydride (1.0 equivalent) portion-wise to the stirred

suspension. Causality: The slow addition controls the initial exothermic reaction between

AlCl₃ and phthalic anhydride, which forms the reactive acylium ion electrophile.

Reaction: After the addition is complete, remove the ice bath and heat the mixture to 60-70

°C for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

Workup: Cool the reaction mixture to room temperature and then carefully pour it over a

mixture of crushed ice and concentrated hydrochloric acid. Causality: This step quenches the

reaction and hydrolyzes the aluminum complexes, precipitating the organic product and

moving the aluminum salts into the aqueous phase.

Isolation: Filter the resulting solid precipitate, wash thoroughly with water, and dry under

vacuum. The product is 2-(2,5-dimethylbenzoyl)benzoic acid.

Step 2: Intramolecular Cyclization

Setup: Place the dried intermediate from Step 1 into a round-bottom flask.

Cyclization: Add concentrated sulfuric acid (or polyphosphoric acid, PPA) in sufficient

quantity to create a stirrable slurry. Heat the mixture to 100-120 °C for 1-2 hours. Causality:

The strong acid protonates the carboxylic acid, facilitating the intramolecular electrophilic

attack on the adjacent aromatic ring to close the central ring of the anthraquinone system.

Workup: Cool the mixture and carefully pour it onto a large volume of crushed ice. The

product, 2,7-Dimethylanthraquinone, will precipitate.

Purification: Filter the crude solid, wash with water until the filtrate is neutral, and then wash

with a dilute sodium bicarbonate solution to remove any unreacted acidic intermediate. The

product can be further purified by recrystallization from a suitable solvent like acetic acid or

ethanol to yield a light-yellow crystalline solid.

Applications in Research and Drug Development
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While many studies focus on the broader class of anthraquinones, specific research highlights

the potential of the 2,7-disubstituted scaffold. Anthraquinones are recognized as privileged

structures in medicinal chemistry, with applications ranging from anticancer agents to anti-

inflammatory drugs.[2][6]

Anti-inflammatory and Anti-allergic Agents: A key study synthesized a series of 2,7-

disubstituted anthraquinones and evaluated their biological activity. Specifically,

anthraquinone-2,7-dicarboxylic acid, a direct derivative of 2,7-dimethylanthraquinone via

oxidation, was identified as a promising agent that significantly inhibited mast cell and

neutrophil degranulation.[5] This suggests that the 2,7-substitution pattern is a viable

template for developing novel anti-inflammatory and anti-allergic drugs.

Intermediates for Bioactive Molecules: The methyl groups on 2,7-dimethylanthraquinone
are reactive sites that can be functionalized. For example, they can be halogenated or

oxidized to carboxylic acids or alcohols, providing handles for the synthesis of more complex

molecules. This makes it a valuable starting material for creating libraries of compounds for

high-throughput screening in drug discovery programs.[7]

Regulators of Reactive Oxygen Species (ROS): The quinone moiety is redox-active, and

anthraquinones are known to interact with biological systems by modulating levels of

reactive oxygen species (ROS).[3] This property is central to their use as anticancer agents

and is an area of active investigation for new therapeutic applications.

Safety and Handling
As a fine chemical, 2,7-Dimethylanthraquinone requires careful handling in a laboratory

setting.

Hazards: May cause an allergic skin reaction. It is also suspected of causing cancer and

should be handled as a potential carcinogen. The fine powder can form combustible dust

concentrations in the air.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety goggles, and a lab coat.

Handling: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation

of dust. Avoid creating dust. Ensure all ignition sources are removed when handling
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significant quantities.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b015466/docs#2-7-dimethylanthraquinone-molecular-
structure-and-formula-c16h12o2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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